![molecular formula C8H11BrN2O B12440889 [2-(3-Bromophenoxy)ethyl]hydrazine](/img/structure/B12440889.png)
[2-(3-Bromophenoxy)ethyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Bromophenoxy)ethyl]hydrazine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol It is characterized by the presence of a bromophenoxy group attached to an ethyl hydrazine moiety
Méthodes De Préparation
The synthesis of [2-(3-Bromophenoxy)ethyl]hydrazine typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
[2-(3-Bromophenoxy)ethyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
[2-(3-Bromophenoxy)ethyl]hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of [2-(3-Bromophenoxy)ethyl]hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
[2-(3-Bromophenoxy)ethyl]hydrazine can be compared with other similar compounds such as:
[2-(4-Bromophenoxy)ethyl]hydrazine: Similar in structure but with the bromine atom at the para position.
[2-(3-Chlorophenoxy)ethyl]hydrazine: Similar in structure but with a chlorine atom instead of bromine.
[2-(3-Methylphenoxy)ethyl]hydrazine: Similar in structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromophenoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
2-(3-bromophenoxy)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c9-7-2-1-3-8(6-7)12-5-4-11-10/h1-3,6,11H,4-5,10H2 |
Clé InChI |
CYMXRSNVKWFSMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OCCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B12440813.png)
![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
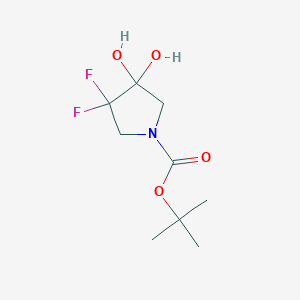
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-](/img/structure/B12440837.png)
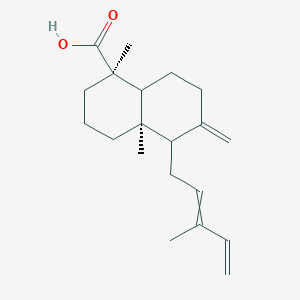
![8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12440849.png)
![2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride](/img/structure/B12440858.png)
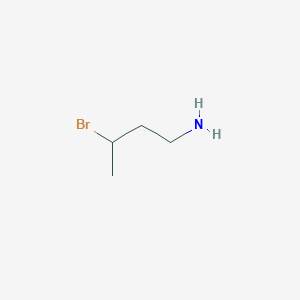

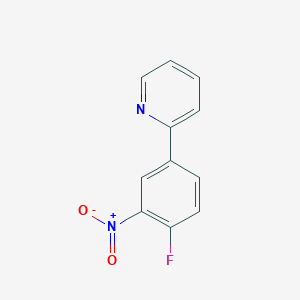
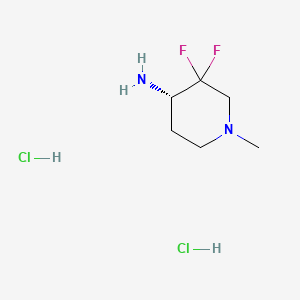
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)


